DL-Glyceraldehyde 2-phosphate sodium salt
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Overview
Description
DL-Glyceraldehyde 2-phosphate sodium salt, also known as 3-Hydroxy-2-(phosphonooxy)propanal sodium salt, is a chemical compound with the empirical formula C3H7O6P · xNa+ and a molecular weight of 170.06 (free acid basis) . It is a key intermediate in several metabolic pathways, including glycolysis and gluconeogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde 2-phosphate sodium salt can be synthesized through the phosphorylation of DL-glyceraldehyde. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods, utilizing enzymes like glyceraldehyde-3-phosphate dehydrogenase to catalyze the phosphorylation process. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Glyceraldehyde 2-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-bisphosphoglycerate.
Reduction: It can be reduced to glycerol-3-phosphate.
Isomerization: It can isomerize to dihydroxyacetone phosphate.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and inorganic phosphate.
Reduction: Common reagents include NADH and hydrogen ions.
Isomerization: This reaction is typically catalyzed by the enzyme triosephosphate isomerase.
Major Products Formed
Oxidation: 1,3-bisphosphoglycerate
Reduction: Glycerol-3-phosphate
Isomerization: Dihydroxyacetone phosphate
Scientific Research Applications
DL-Glyceraldehyde 2-phosphate sodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various biochemical compounds.
Biology: It is used in studies related to glycolysis and gluconeogenesis.
Medicine: It is utilized in research on metabolic disorders and enzyme functions.
Mechanism of Action
DL-Glyceraldehyde 2-phosphate sodium salt exerts its effects primarily through its role in metabolic pathways. It acts as a substrate for enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which catalyzes its oxidation to 1,3-bisphosphoglycerate. This reaction is a key step in glycolysis, providing energy in the form of ATP .
Comparison with Similar Compounds
Similar Compounds
- Dihydroxyacetone phosphate
- Glycerol-3-phosphate
- 1,3-bisphosphoglycerate
Uniqueness
DL-Glyceraldehyde 2-phosphate sodium salt is unique due to its dual role as both an intermediate in glycolysis and a substrate for various enzymatic reactions. This versatility makes it a valuable compound in biochemical research .
Properties
Molecular Formula |
C3H5Na2O6P |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
disodium;(1-hydroxy-3-oxopropan-2-yl) phosphate |
InChI |
InChI=1S/C3H7O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h1,3,5H,2H2,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
YKLJCIQYJUOIKL-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C=O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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